molecular formula C7H7NS B7779221 2-(2-Isocyanoethyl)thiophene CAS No. 602268-91-7

2-(2-Isocyanoethyl)thiophene

Cat. No. B7779221
CAS RN: 602268-91-7
M. Wt: 137.20 g/mol
InChI Key: LZSOGQNQXJHKMF-UHFFFAOYSA-N
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Description

“2-(2-Isocyanoethyl)thiophene” is a chemical compound with the CAS Number: 58749-51-2 . It has a molecular weight of 153.2 and its IUPAC name is 2-(2-isocyanatoethyl)thiophene . It is an off-white solid at room temperature .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C7H7NOS/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5H,3-4H2 . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene-based compounds are known for their exceptional optical and conductive properties . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

“this compound” is an off-white solid at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

  • Therapeutic Importance : Thiophene and its derivatives have a wide range of therapeutic properties and applications in medicinal chemistry, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, anti-cancer, and others (Shah & Verma, 2018).

  • Naturally Occurring Thiophenes : These compounds, often derived from plants, show antimicrobial, antiviral, HIV-1 protease inhibitor, antileishmanial, nematicidal, insecticidal, phototoxic, and anticancer activities (Ibrahim et al., 2016).

  • Applications in Material Science : Substituted thiophenes are used in material science for their biological activities and in pharmaceuticals. They are also utilized in electronic devices like thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

  • Electronic and Optoelectronic Devices : Thiophene-based materials are studied for the fabrication of electronic and optoelectronic devices, including the selective detection of biopolymers (Barbarella et al., 2005).

  • Applications in Lithium-Ion Batteries : Thiophene derivatives have been examined as functional additives for improving the cycling performance of high-voltage LiCoO2 in lithium-ion batteries (Xia et al., 2015).

  • Anticancer Properties : Thiophene compounds are extensively researched for their potential anticancer properties. Thiophene analogs can bind to a wide range of cancer-specific protein targets and inhibit different signaling pathways involved in cancer (Archna et al., 2020).

  • Reactivity in Chemical Synthesis : Thiophene's reactivity is significant in the synthesis of drugs, fragrances, and pesticides. Understanding thiophene behavior on catalytic surfaces is crucial for controlling product distribution in reactions (Lucarelli et al., 2016).

Mechanism of Action

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety information for “2-(2-Isocyanoethyl)thiophene” includes the following hazard statements: H302; H315; H320; H335 . This means it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261; P302+P352; P280; P305 +P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

Future Directions

Thiophene-based compounds hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . They have made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications . This suggests that “2-(2-Isocyanoethyl)thiophene” could have potential applications in the field of electronics and optoelectronics .

properties

IUPAC Name

2-(2-isocyanoethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS/c1-8-5-4-7-3-2-6-9-7/h2-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSOGQNQXJHKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377747
Record name 2-(2-isocyanoethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

602268-91-7
Record name 2-(2-isocyanoethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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